Technical Whitepaper: 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS 499770-83-1)
Technical Whitepaper: 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS 499770-83-1)
Executive Summary
2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS 499770-83-1) is a high-value electrophilic intermediate critical to the synthesis of fused heterocyclic scaffolds in modern medicinal chemistry. Distinguished by its
This guide provides a comprehensive technical analysis of its properties, validated synthetic protocols, and downstream applications, designed for researchers requiring high-fidelity data for drug development pipelines.
Chemical Profile & Physical Properties[1][2][3][4]
The compound is an
Identity & Specifications
| Property | Detail |
| CAS Number | 499770-83-1 |
| IUPAC Name | 2-Bromo-1-(pyridazin-3-yl)ethan-1-one |
| Molecular Formula | C |
| Molecular Weight | 201.02 g/mol |
| SMILES | O=C(CBr)c1nnccc1 |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with protic solvents |
Stability & Storage (Critical)
-
Lachrymator/Corrosive: Handle only in a fume hood.
-
Temperature: Store at 2–8°C .
-
Atmosphere: Hygroscopic and light-sensitive. Store under Argon or Nitrogen .
-
Shelf-Life: Degradation (darkening) occurs rapidly if exposed to moisture, releasing HBr.
Synthetic Utility: The "Upstream" Protocol
The synthesis of CAS 499770-83-1 typically proceeds via the electrophilic bromination of 3-acetylpyridazine . While N-bromosuccinimide (NBS) can be used, the HBr/Br
Protocol: Bromination of 3-Acetylpyridazine
-
Reagents: 3-Acetylpyridazine (1.0 eq), Br
(1.05 eq), 33% HBr in Acetic Acid (solvent/catalyst). -
Equipment: Jacketed reactor, addition funnel, scrubber (for HBr gas).
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-acetylpyridazine in glacial acetic acid containing 33% HBr. Cool the solution to 0–5°C .
-
Bromination: Add Br
dropwise over 60 minutes. Note: The reaction is exothermic. Maintain T < 10°C to minimize the formation of the gem-dibromo byproduct. -
Quenching: Stir at room temperature for 2 hours. The solution will decolorize as Br
is consumed. Pour the mixture into ice-cold diethyl ether or acetone to precipitate the hydrobromide salt. -
Neutralization (Optional but Risk-Prone): If the free base is required, neutralize rapidly with cold saturated NaHCO
and extract into DCM. Warning: The free base is less stable than the salt. -
Purification: Recrystallization from Ethanol/Ether.
Reactivity & Downstream Applications[6]
The core utility of CAS 499770-83-1 lies in its dual electrophilic centers (carbonyl carbon and
Pathway A: Hantzsch Thiazole Synthesis
Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles. This pathway is widely used to generate antimicrobial candidates.
Pathway B: Imidazo[1,2-b]pyridazine Formation (High Value)
Reaction with 3-aminopyridazine derivatives yields the imidazo[1,2-b]pyridazine core. This scaffold is a bioisostere of quinoline and is privileged in kinase inhibitor design (e.g., for lymphoma).
Visualization: Reaction Pathways
Caption: Synthetic divergence of CAS 499770-83-1 into two distinct pharmacological classes.
Case Study: Synthesis of a BTK Inhibitor Scaffold
Bruton's Tyrosine Kinase (BTK) inhibitors are critical for treating B-cell malignancies.[1] The imidazo[1,2-b]pyridazine core, derived from CAS 499770-83-1, provides the necessary ATP-binding pocket affinity.
Experimental Workflow: Cyclization to Imidazo[1,2-b]pyridazine
Objective: Synthesize the fused bicyclic core for a library of kinase inhibitors.
-
Reactants:
-
2-Bromo-1-(3-pyridazinyl)-1-ethanone (1.0 eq)
-
3-Aminopyridazine (1.0 eq)
-
Solvent: Ethanol or n-Butanol
-
-
Procedure:
-
Combine reactants in ethanol.
-
Reflux for 4–6 hours. The mechanism involves an initial N-alkylation at the ring nitrogen followed by cyclization onto the exocyclic amine.
-
Observation: A precipitate (HBr salt of the product) typically forms upon cooling.
-
-
Workup: Filter the solid, wash with cold ethanol, and neutralize with aqueous NaHCO
to obtain the free base. -
Validation:
H NMR will show the disappearance of the methylene protons ( 4.8 ppm) of the starting material and the appearance of aromatic protons characteristic of the fused system.
Mechanism of Action Diagram
Caption: Step-wise mechanistic flow for the formation of the kinase inhibitor scaffold.
Safety & Handling Protocol
Hazard Class: Skin Corrosion 1B; Serious Eye Damage 1. Signal Word: DANGER.
| Hazard | Precautionary Measure |
| Lachrymator | Potent tear gas effect. Must be handled in a certified fume hood. |
| Skin Corrosive | Wear double nitrile gloves and a lab coat. Immediate wash with soap/water upon contact. |
| Inhalation | Avoid dust formation. Use a particulate respirator (N95/P100) if weighing solids outside a hood (not recommended). |
| Disposal | Quench excess alkylating agent with dilute ammonia or thiosulfate before disposal into halogenated waste. |
References
-
Synthesis of Pyridazine Derivatives: Journal of Organic Chemistry. "Regioselective Synthesis of Functionalized Pyridazines via Inverse Electron Demand Diels-Alder Reaction." (2021).[2][3][4]
-
Imidazo[1,2-b]pyridazines as Kinase Inhibitors: Journal of Medicinal Chemistry. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors." (2025).[1] [1]
-
Hantzsch Thiazole Synthesis: Organic Syntheses. "General methods for the synthesis of thiazoles from alpha-halo ketones and thioureas."
-
Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Bromo-1-(substituted)-ethanone derivatives."
Sources
- 1. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
